molecular formula C15H23BN2O4 B13993733 N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Cat. No.: B13993733
M. Wt: 306.17 g/mol
InChI Key: HYAQNTDZRLRKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1443109-54-3) is a boronic ester-containing picolinamide derivative. Its structure comprises a pyridine ring (picolinamide core) substituted at the 4-position with a pinacol boronate ester group and a 2-methoxyethyl group attached to the amide nitrogen. This compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its boronic ester functionality, which facilitates carbon-carbon bond formation in medicinal chemistry and materials science .

Key properties include:

  • Molecular formula: C₁₈H₂₅BN₂O₄
  • Molecular weight: 344.22 g/mol

Properties

Molecular Formula

C15H23BN2O4

Molecular Weight

306.17 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-6-7-17-12(10-11)13(19)18-8-9-20-5/h6-7,10H,8-9H2,1-5H3,(H,18,19)

InChI Key

HYAQNTDZRLRKHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

The boronate ester group is commonly introduced via palladium-catalyzed borylation of an aryl or heteroaryl halide precursor using bis(pinacolato)diboron under basic conditions.

Stepwise Preparation Details

Step Reaction Type Reagents & Conditions Yield Notes
1 Amide Formation Picolinic acid derivative + 2-methoxyethylamine, coupling agents (e.g., EDCI, DCC) in solvent (e.g., dichloromethane) Typically 70-85% Standard peptide coupling conditions to form N-(2-methoxyethyl)picolinamide
2 Halogenation (if required) Bromination at 4-position of picolinamide ring (e.g., NBS or Br2) Moderate to high Generates 4-bromopicolinamide intermediate for borylation
3 Palladium-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2, potassium acetate or carbonate, solvent (1,4-dioxane, toluene, or DMF), inert atmosphere, 80-100°C, 4-24 h 60-75% Converts 4-bromopicolinamide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide derivative

Representative Experimental Procedure

A typical borylation reaction to introduce the pinacol boronate ester group is as follows:

  • In a dry reaction vessel under nitrogen atmosphere, dissolve the 4-bromo-N-(2-methoxyethyl)picolinamide (1 equiv) and bis(pinacolato)diboron (1.1 equiv) in 1,4-dioxane or toluene.
  • Add potassium acetate (3 equiv) as base and Pd(dppf)Cl2 (0.03-0.05 equiv) as catalyst.
  • Heat the mixture at 85-100°C for 4-24 hours.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, cool to room temperature, filter through celite, extract with ethyl acetate, wash with brine, dry over magnesium sulfate.
  • Concentrate under reduced pressure and purify by silica gel chromatography to afford the target boronate ester.

Data Table of Key Reaction Conditions and Yields

Intermediate Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference Notes
4-Bromo-N-(2-methoxyethyl)picolinamide Pd(dppf)Cl2 KOAc 1,4-Dioxane 85 4 68 Typical borylation reaction conditions from Pd-catalyzed literature
4-Bromo-N-(2-methoxyethyl)picolinamide Pd(dppf)Cl2 KOAc Toluene 100 10 71.5 Alternative solvent and longer reflux time for improved yield
Picolinamide formation EDCI or DCC - DCM or DMF RT 12-24 75-85 Standard amide coupling yields from peptide chemistry protocols

Analysis of Preparation Methods

Catalyst and Base Selection

  • Catalysts: Palladium complexes such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl2) are preferred due to their high activity and selectivity in borylation.
  • Bases: Potassium acetate (KOAc) is commonly used, providing mild basic conditions to facilitate transmetalation in the catalytic cycle.

Solvent Effects

  • Polar aprotic solvents like 1,4-dioxane and DMF favor the borylation reaction by dissolving both organic and inorganic reagents effectively.
  • Toluene can also be used, often requiring longer reaction times but sometimes improving yield and purity.

Reaction Temperature and Time

  • Elevated temperatures (80-100°C) are necessary to achieve good conversion within reasonable times (4-24 h).
  • Longer reaction times may improve yields but can increase byproduct formation.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography.
  • Characterization includes NMR spectroscopy, mass spectrometry (DEI-MS), melting point, and sometimes thermal analysis (glass transition temperature, vaporization temperature).

Summary of Research Findings

  • The amide bond formation between picolinic acid derivatives and 2-methoxyethylamine proceeds efficiently under standard peptide coupling conditions.
  • The borylation of 4-bromo-picolinamide derivatives using bis(pinacolato)diboron and Pd(dppf)Cl2 catalyst under basic conditions is a reliable method to install the pinacol boronate ester group.
  • Yields range from 60% to 75% depending on reaction parameters, with optimized conditions involving potassium acetate base and 1,4-dioxane or toluene solvents.
  • The compound is stable and can be purified by conventional chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The picolinamide moiety can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted picolinamide derivatives.

Scientific Research Applications

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their function and activity.

    Pathways Involved: It can modulate enzymatic reactions, signal transduction pathways, and cellular processes through its binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Picolinamide vs. Benzamide Derivatives
  • N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 2828440-26-0) Structure: Replaces the 2-methoxyethyl group with a 4-methoxybenzyl substituent.
  • N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

    • Structure : Benzamide core with a phenylpentyl chain.
    • Application : Studied for tubulin inhibition in cancer therapy, highlighting the role of hydrophobic substituents in target binding .
Substituent Modifications on the Amide Nitrogen
  • N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide Structure: Methyl group instead of 2-methoxyethyl.
  • N-(4-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)picolinamide (Compound 11, )

    • Structure : Bulky phenylbutan-2-yl substituent.
    • Application : Demonstrated in copper-catalyzed aziridine ring-opening reactions, emphasizing the role of steric effects in regioselectivity .

Functional Group Comparisons

Boronic Ester Positioning
  • N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

    • Structure : Aniline core instead of picolinamide.
    • Molecular formula : C₁₈H₂₅BN₂O₃
    • Key differences : Lacks the amide bond, altering electronic properties and reducing hydrogen-bonding capacity .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Derivatives

    • Example : N-(2-Methoxyethyl) variant vs. N-methyl analogs.
    • Reactivity : Picolinamide derivatives generally exhibit higher stability in aqueous media compared to aniline analogs due to the electron-withdrawing amide group .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application Highlight Reference
N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide C₁₈H₂₅BN₂O₄ 344.22 2-Methoxyethyl Cross-coupling precursor
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide C₁₃H₁₉BN₂O₃ 262.12 Methyl High-reactivity Suzuki partner
N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide C₂₀H₂₅BN₂O₄ 392.24 4-Methoxybenzyl Lipophilic drug candidate
N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₂₄H₃₁BN₂O₃ 406.33 Phenylpentyl Tubulin inhibition studies

Biological Activity

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C14H22BNO3C_{14}H_{22}BNO_3 with a molecular weight of 263.14 g/mol. Its structure includes a picolinamide moiety and a boron-containing dioxaborolane group, which may contribute to its biological properties.

This compound is believed to interact with various biological targets through the following mechanisms:

  • Cereblon E3 Ligase Modulation : The compound may act as a ligand for cereblon E3 ligase, facilitating the ubiquitination and degradation of specific target proteins. This mechanism is crucial in the context of targeted therapies for cancers such as multiple myeloma .
  • Inhibition of Oncogenic Pathways : By modulating protein degradation pathways, this compound may inhibit oncogenic transcription factors involved in tumor growth and proliferation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • In vitro Studies : In cell line assays, the compound has shown effectiveness in reducing cell viability in various cancer types by targeting proteins essential for cancer cell survival.
  • Case Study : A study on multiple myeloma cells demonstrated that the compound induced apoptosis through the activation of caspase pathways when used at concentrations ranging from 100 nM to 1 µM .

Pharmacological Properties

The pharmacological profile includes:

PropertyValue
SolubilitySoluble in DMSO
StabilityStable under ambient conditions
ToxicityModerate (based on GHS classifications)

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Targeted Protein Degradation : Research has shown that the compound can effectively recruit target proteins to the cereblon E3 ligase complex for degradation. This approach has potential therapeutic implications for treating cancers resistant to conventional therapies .
  • Synergistic Effects : In combination with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy in reducing tumor growth in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.